2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile
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Overview
Description
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile is an organic compound known for its unique chemical structure and properties It features a p-chlorophenyl group attached to a tetrahydrofuran ring, which is further substituted with a nitrile group and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile typically involves the reaction of p-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative phosphorylation, leading to altered cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenyl)-5-oxotetrahydrofuran: Similar structure but lacks the nitrile group.
2-(p-Chlorophenyl)-5-oxotetrahydrothiophene: Contains a sulfur atom in place of the oxygen in the tetrahydrofuran ring.
2-(p-Chlorophenyl)-5-oxotetrahydropyran: Features a six-membered ring instead of the five-membered tetrahydrofuran ring
Uniqueness
2-(p-Chlorophenyl)-5-oxotetrahydro-2-furancarbonitrile is unique due to the presence of both a nitrile group and a ketone within the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
34971-15-8 |
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Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-oxooxolane-2-carbonitrile |
InChI |
InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11(7-13)6-5-10(14)15-11/h1-4H,5-6H2 |
InChI Key |
LFEPBYBABWRCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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